Cytidine, 2'-deoxy-5-formyl-

概要

説明

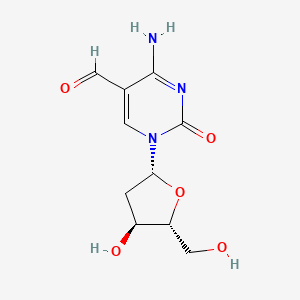

2'-デオキシ-5-ホルミルシチジンは、DNAの構成要素であるシチジンに構造的に類似したヌクレオシドアナログです。これは、シチジン環の5位にホルミル基が存在し、リボース糖の2'位にヒドロキシル基が存在しないことを特徴としています。

準備方法

合成経路と反応条件

2'-デオキシ-5-ホルミルシチジンの合成は、通常、2'-デオキシシチジンのホルミル化を伴います。一般的な方法の1つは、制御された条件下でギ酸またはギ酸無水物などのホルミル化剤を使用することを含みます。 反応は通常、ジクロロメタンなどの有機溶媒中で、ホルミル化プロセスを促進する触媒を使用して行われます .

工業生産方法

2'-デオキシ-5-ホルミルシチジンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、収量と純度を最大化するために、反応条件を最適化することを含みます。これには、温度、溶媒の選択、反応時間の正確な制御が含まれます。 その後、生成物は結晶化またはクロマトグラフィーなどの技術を使用して精製され、研究用途に適した高純度が確保されます .

化学反応の分析

反応の種類

2'-デオキシ-5-ホルミルシチジンは、以下を含むさまざまな化学反応を起こします。

酸化: ホルミル基はカルボン酸に酸化されます。

還元: ホルミル基はヒドロキシメチル基に還元されます。

一般的な試薬と条件

酸化: 酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬。

主な生成物

酸化: 2'-デオキシ-5-カルボキシシチジン。

還元: 2'-デオキシ-5-ヒドロキシメチルシチジン。

科学研究への応用

2'-デオキシ-5-ホルミルシチジンは、科学研究において幅広い用途があります。

化学: ヌクレオシドアナログとその反応性を研究するためのモデル化合物として使用されます。

生物学: 特に光損傷の文脈におけるDNA損傷および修復メカニズムにおける役割について調査されています。

医学: DNAに組み込まれて細胞プロセスを阻害する能力により、化学療法剤としての可能性が模索されています。

工業: 新しい材料と化学プロセスの開発に使用されます .

科学的研究の応用

Epigenetic Research

5-fdC is recognized for its role in epigenetic modifications of DNA. As a derivative of cytidine, it participates in the dynamic regulation of gene expression through mechanisms such as DNA methylation and demethylation.

- Role in DNA Methylation: 5-fdC can be incorporated into DNA strands, influencing the methylation status of neighboring nucleotides. This modification is crucial for understanding epigenetic reprogramming during development and disease progression .

- Therapeutic Applications: The exploration of 5-fdC in therapeutic contexts, particularly in cancer treatment, has shown promise. Studies suggest that targeting the metabolism of 5-fdC can reveal therapeutic windows for cancer therapies that exploit epigenetic vulnerabilities .

Synthesis and Analytical Techniques

The synthesis of 5-fdC has been optimized to facilitate its incorporation into nucleic acids for various applications.

- Synthesis Methods: Recent advancements have led to improved synthetic routes for producing 5-fdC phosphoramidites, which are essential for automated DNA synthesis. These methods enhance yield and purity, making them suitable for research applications .

- Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been employed to quantify levels of 5-fdC in biological samples. These techniques allow researchers to assess its presence and understand its biological implications accurately .

Role in tRNA Modifications

A notable application of 5-fdC is its incorporation into transfer RNA (tRNA), specifically human mitochondrial methionine tRNA (hmtRNA). Research indicates that this modification affects the tRNA's ability to decode specific codons during protein synthesis, thereby influencing translational efficiency .

Detection of Oxidative Products

Studies have utilized advanced detection methods to analyze oxidative products derived from 5-methylcytosine and its derivatives, including 5-fdC. These investigations reveal the involvement of reactive oxygen species in generating modified nucleosides, which are critical for understanding oxidative stress responses in cells .

Summary Table of Applications

作用機序

2'-デオキシ-5-ホルミルシチジンは、主にDNAへの組み込みによってその効果を発揮します。組み込まれると、光感受性剤として作用し、光にさらされると反応性酸素種を生成します。これは、DNA損傷につながり、修復メカニズムを理解するために研究することができます。 この化合物の三重項状態を形成し、分子状酸素にエネルギーを移動させる能力は、そのメカニズムの重要な側面です .

類似化合物との比較

類似化合物

2'-デオキシシチジン: ホルミル基がなく、DNAの標準的な構成要素です。

5-ホルミルシチジン: ホルミル基を含みますが、2'位にヒドロキシル基を保持しています。

2'-デオキシ-5-メチルシチジン: 5位にホルミル基ではなくメチル基を含みます

独自性

2'-デオキシ-5-ホルミルシチジンは、ホルミル基と2'ヒドロキシル基の欠如を組み合わせているため、ユニークです。 この構造的配置により、効果的な光感受性剤と、DNA損傷と修復を研究するためのモデル化合物として機能できます .

生物活性

Cytidine, 2'-deoxy-5-formyl- (commonly referred to as 5-formyl-2'-deoxycytidine or 5fdC) is a naturally occurring nucleobase that plays a significant role in the biological processes of DNA modification and repair. This article explores the biological activity of this compound, focusing on its formation, functions, and implications in cellular metabolism and therapeutic applications.

5fdC is produced through the oxidation of 5-methylcytosine (5mdC) by ten-eleven translocation (TET) enzymes. This process is part of the DNA demethylation pathway, wherein 5fdC can be further oxidized to 5-carboxylcytosine (5cadC) or reverted to deoxycytidine (dC) via base excision repair mechanisms mediated by thymine DNA glycosylase (TDG) . The presence of 5fdC in genomic DNA alters its structure and stability, which can impact gene expression and cellular responses to environmental stimuli.

1. Role in DNA Demethylation

5fdC serves as an intermediate in the TET-mediated demethylation process, which is crucial for regulating gene expression during development and differentiation. Its incorporation into DNA can lead to alterations in transcriptional activity, influencing various biological pathways including those related to cancer .

2. Interaction with Cellular Pathways

Research indicates that 5fdC may influence several metabolic pathways involving deoxynucleoside analogues. For instance, cytidine deaminase (CDA), an enzyme that metabolizes nucleoside analogues such as gemcitabine and cytarabine, has shown variable activity that correlates with treatment outcomes in cancer patients. High CDA activity may deactivate these drugs, whereas low activity could lead to increased toxicity . This variability underscores the importance of understanding how compounds like 5fdC interact with cellular enzymes and pathways.

Case Study: CDA Activity in Cancer Patients

A study involving 183 cancer patients highlighted the predictive value of serum CDA activity for the efficacy and toxicity of nucleoside analogues. The research found that interindividual variability in CDA activity was significantly associated with clinical outcomes following treatment with gemcitabine . Notably, patients exhibiting low CDA activity experienced severe toxicities, suggesting that monitoring CDA levels could guide therapeutic strategies.

Research on Metabolic Pathways

A recent investigation utilized a novel technique to analyze metabolic pathways involving deoxycytidine analogues. The study demonstrated that gemcitabine induces cell cycle arrest primarily during the S phase, leading to apoptosis in cancer cells . This finding emphasizes the potential role of 5fdC as a modulator of drug response through its effects on nucleoside metabolism.

Data Tables

特性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2-3,6-8,15-16H,1,4H2,(H2,11,12,17)/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBADNGFALQJSIH-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。